
2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position, a methoxy (-OCH₃) substituent at the 3-position, and a chlorine atom at the 2-position. The compound’s CAS registry number (1206980-39-3) and similarity scores to other pyridine derivatives (e.g., 0.73 similarity to 2-chloro-3-(trifluoromethoxy)pyridine) highlight its structural uniqueness .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives are widely used in the synthesis of agrochemicals and pharmaceuticals . They are often involved in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives are often used as intermediates in the synthesis of complex molecules, suggesting that they may be involved in various biochemical pathways depending on the final product.
Pharmacokinetics
The presence of the trifluoromethyl group in a compound can often enhance its metabolic stability, lipophilicity, and bioavailability .
Result of Action
It’s known that trifluoromethylpyridine derivatives often exhibit superior pest control properties when compared to traditional phenyl-containing insecticides , suggesting that they may have significant effects at the molecular and cellular level.
Action Environment
It’s known that the biological activity of pyridine heterocyclic compounds after adding fluorine is several times that of the original compounds, with less use rate and low residues in the soil, which meet the increasingly stringent environmental requirements .
Biochemical Analysis
Biochemical Properties
2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating specific biochemical transformations. For instance, this compound can act as a substrate for certain enzymes, leading to the formation of new chemical bonds or the modification of existing ones. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular behavior such as proliferation, differentiation, or apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to cumulative changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At higher doses, toxic or adverse effects may occur, including cellular damage, disruption of metabolic processes, or induction of apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. These interactions can affect metabolic flux and the levels of specific metabolites. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters or binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, binding to plasma proteins may facilitate its transport through the bloodstream, while interactions with cellular transporters can determine its uptake and distribution within different cell types .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
Biological Activity
2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, while the pyridine ring contributes to various biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a chloro group, a methoxy group, and a trifluoromethyl group, which significantly influences its biological activity.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains and fungi. A study highlighted its potential to control cyanobacteria in aquatic environments, suggesting its utility in environmental applications as well.
Anti-inflammatory Properties
The presence of the trifluoromethyl group has been associated with enhanced anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Anticancer Potential
Preliminary studies suggest that derivatives of pyridine compounds may exhibit anticancer properties. The trifluoromethyl substitution is thought to enhance the lipophilicity and bioavailability of these compounds, potentially leading to improved efficacy against cancer cells . Further research is needed to elucidate specific mechanisms and pathways involved.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies. The following table summarizes key findings from various studies regarding the influence of different substituents on biological activity:
Substituent | Effect on Activity | Reference |
---|---|---|
Trifluoromethyl | Increases lipophilicity; enhances potency | |
Methoxy | Modulates electronic properties; affects solubility | |
Chloro | Impacts binding affinity to targets |
These findings indicate that careful modification of substituents can lead to significant changes in biological activity, highlighting the importance of SAR in drug design.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various pyridine derivatives, this compound was tested against several bacterial strains. Results showed a notable inhibition zone compared to control samples, indicating its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound. It was found to significantly reduce levels of inflammatory markers in vitro, suggesting its potential application in treating inflammatory diseases .
Scientific Research Applications
Agrochemical Applications
The compound has been investigated for its potential as an agrochemical agent. Its derivatives have shown promising activity against a range of pests and diseases affecting crops. Research indicates that trifluoromethyl pyridines exhibit insecticidal properties, making them candidates for developing new pesticides .
Case Study: Insecticidal Activity
- A study evaluated the insecticidal efficacy of various trifluoromethyl pyridine derivatives against common agricultural pests. The results demonstrated significant mortality rates at specific concentrations, suggesting their potential use in pest management strategies .
Pharmaceutical Applications
2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine has been explored for its pharmacological properties. Its structural features allow it to interact with biological targets effectively, leading to potential therapeutic applications.
Case Study: Anticancer Activity
- Research focused on synthesizing novel derivatives of trifluoromethyl pyridines revealed anticancer properties against several cancer cell lines. Compounds with similar structures demonstrated varying degrees of cytotoxicity, indicating that modifications can enhance their therapeutic efficacy .
The biological activity of this compound is attributed to its ability to inhibit specific enzymes or disrupt cellular processes in target organisms. Studies have shown that these compounds can interfere with metabolic pathways in pests and cancer cells, thereby exerting their effects.
Table 1: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodology : A typical approach involves sequential functionalization of the pyridine ring. For example, trifluoromethylation can be achieved using copper-mediated methods (e.g., CuCF3 generated from fluoroform) , followed by chlorination and methoxylation. Key parameters include solvent choice (e.g., DMSO for fluorination ), temperature control (60–100°C for CuCF3 reactions), and stoichiometric ratios. Yields are optimized by monitoring intermediates via TLC or GC-MS .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Analytical Techniques :
- NMR : and NMR confirm substitution patterns (e.g., methoxy at C3, trifluoromethyl at C6) .
- Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., 227.58 g/mol for CHClFNO).
- X-ray Crystallography : Used to resolve ambiguous regiochemistry in crystalline derivatives .
Q. What safety precautions are critical when handling this compound in the lab?
- Protocols :
- Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (oral LD data from analogs suggest Tox. Category 3) .
- Waste disposal: Segregate halogenated waste and collaborate with certified treatment facilities to avoid environmental release .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence regioselectivity in nucleophilic substitution reactions?
- Mechanistic Insight : The trifluoromethyl group at C6 deactivates the pyridine ring, directing nucleophiles (e.g., amines, thiols) to the C2 or C4 positions. Computational studies (DFT) can predict reactivity, while experimental validation uses competitive reactions with isotopic labeling .
Q. What strategies mitigate competing side reactions during methoxy group installation at C3?
- Optimization Approaches :
- Protecting Groups : Temporarily block reactive sites (e.g., using silyl ethers) to prevent over-substitution.
- Catalysis : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for selective methoxylation .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of methoxide ions .
Q. How can contradictory data in literature regarding reaction yields be resolved?
- Troubleshooting Framework :
- Reproducibility Checks : Verify moisture sensitivity of reagents (e.g., anhydrous KF for fluorination ).
- Byproduct Analysis : Use LC-MS to identify undesired adducts (e.g., dimerization under high-temperature conditions).
- Comparative Studies : Replicate methods from independent sources (e.g., trifluoromethylation via [4+2] cycloaddition vs. CuCF3 routes ).
Q. What advanced applications does this compound have in medicinal chemistry or materials science?
- Case Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-chloro-3-methoxy-6-(trifluoromethyl)pyridine with structurally related pyridine derivatives, emphasizing substituent variations, molecular properties, and functional implications.
Table 1: Structural and Molecular Comparison of Pyridine Derivatives
Key Comparisons:
Substituent Effects on Reactivity: The trifluoromethyl group (-CF₃) at position 6 in the target compound enhances electron withdrawal, facilitating nucleophilic aromatic substitution reactions. Replacement of methoxy (-OCH₃) with methoxymethoxy (-OCH₂OCH₃) in 6-chloro-2-fluoro-3-(methoxymethoxy)pyridine improves solubility in polar solvents, making it advantageous for solution-phase synthesis.
Biological Activity :
- The phenyl-substituted derivative 6-[4-chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine exhibits antifungal and antibacterial properties, attributed to the planar aromatic system and electron-deficient trifluoromethylphenyl group. The target compound’s lack of a fused aromatic ring may reduce such bioactivity but could enhance metabolic stability.
Conversely, the smaller trifluoromethoxy (-OCF₃) group in 2-chloro-3-(trifluoromethoxy)pyridine reduces steric hindrance, favoring reactions requiring minimal spatial interference.
Industrial Applications :
- The target compound’s balanced electronic profile makes it a versatile intermediate for synthesizing trifluoromethyl-containing agrochemicals. In contrast, 2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine may serve as a precursor for polymer-bound catalysts due to its reactive chloromethyl group.
Properties
IUPAC Name |
2-chloro-3-methoxy-6-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-4-2-3-5(7(9,10)11)12-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYYYYRJKKWLDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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